4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavin mononucleotide is synthesized from riboflavin through phosphorylation by the enzyme riboflavin kinase . The reaction involves the transfer of a phosphate group from ATP to riboflavin, resulting in the formation of flavin mononucleotide .
Industrial Production Methods
In industrial settings, flavin mononucleotide is produced through microbial fermentation processes using genetically engineered microorganisms . These microorganisms are optimized to overproduce riboflavin kinase, which facilitates the efficient conversion of riboflavin to flavin mononucleotide .
Chemical Reactions Analysis
Types of Reactions
Flavin mononucleotide undergoes various types of chemical reactions, including oxidation, reduction, and photoreduction . It can participate in both one-electron and two-electron transfer processes, making it a versatile redox agent .
Common Reagents and Conditions
Oxidation: Flavin mononucleotide can be oxidized by molecular oxygen or other oxidizing agents under aerobic conditions.
Reduction: It can be reduced by reducing agents such as NADH or NADPH.
Photoreduction: Under light exposure, flavin mononucleotide can undergo photoreduction in the presence of suitable electron donors.
Major Products Formed
The major products formed from the reactions of flavin mononucleotide include its reduced form (FMNH2) and its semiquinone form (FMNH•) .
Scientific Research Applications
Flavin mononucleotide has a wide range of scientific research applications:
Mechanism of Action
Flavin mononucleotide exerts its effects by acting as a cofactor for various oxidoreductases . It facilitates electron transfer in redox reactions, enabling the conversion of substrates to products . The molecular targets of flavin mononucleotide include enzymes such as NADH dehydrogenase and other flavoproteins . The pathways involved in its mechanism of action include the electron transport chain and various metabolic pathways .
Comparison with Similar Compounds
Flavin mononucleotide is similar to other flavin compounds such as flavin adenine dinucleotide (FAD) and riboflavin . it is unique in its ability to participate in both one-electron and two-electron transfer processes . Unlike riboflavin, flavin mononucleotide is more soluble and requires more energy to produce . Flavin adenine dinucleotide, on the other hand, is a more complex molecule that includes an adenine nucleotide moiety .
List of Similar Compounds
- Riboflavin (Vitamin B2)
- Flavin adenine dinucleotide (FAD)
- Lumiflavin
Properties
CAS No. |
122777-90-6 |
---|---|
Molecular Formula |
C10H16ClN3O3S |
Molecular Weight |
293.77 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitrothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N3O3S.ClH/c14-13(15)10-9(1-8-17-10)11-2-3-12-4-6-16-7-5-12;/h1,8,11H,2-7H2;1H |
InChI Key |
CREBSLCZIXYLBD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
Canonical SMILES |
C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl |
122777-90-6 | |
Synonyms |
N-(2-morpholin-4-ylethyl)-2-nitro-thiophen-3-amine hydrochloride |
Origin of Product |
United States |
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